molecular formula C24H20O8S B2890676 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate CAS No. 896040-28-1

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Cat. No.: B2890676
CAS No.: 896040-28-1
M. Wt: 468.48
InChI Key: AYJYSSCEOITGPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves multiple steps. One common approach is the Knoevenagel condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with malonic acid derivatives in the presence of a base to form the intermediate coumarin structure. Subsequent sulfonation with methanesulfonic acid or chlorosulfonic acid introduces the sulfonate group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromen-2-one core can be oxidized to form quinones.

  • Reduction: Reduction reactions can lead to the formation of hydroxyl groups.

  • Substitution: The methoxy and sulfonate groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Quinones from oxidation.

  • Hydroxylated derivatives from reduction.

  • Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antioxidant applications, it may donate electrons to neutralize free radicals. In medicinal applications, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors to trigger or inhibit signaling pathways.

Comparison with Similar Compounds

  • Coumarin derivatives: Other coumarin derivatives with different substituents.

  • Chromen-2-one derivatives: Compounds with variations in the chromen-2-one core structure.

Uniqueness: 3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate stands out due to its specific combination of methoxy and sulfonate groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-17-7-9-19(10-8-17)33(26,27)32-18-6-4-16-12-20(24(25)31-22(16)14-18)15-5-11-21(29-2)23(13-15)30-3/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJYSSCEOITGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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